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Compound of Interest |

N-(pyridin-4-yl)-4-(1H-pyrrol-1-
Compound Name:
yl)benzamide

Cat. No.: B10978913

Get Quote

\ J

Target Class: Rho-associated Coiled-coil Kinase (ROCK) Inhibitors Primary Application:
Cardiovascular Disease, Glaucoma, and Neuroregeneration Version: 1.0

Executive Summary

The N-(4-pyridyl)benzamide scaffold represents a privileged pharmacophore in the design of
Type | ATP-competitive kinase inhibitors, most notably for Rho-associated protein kinase
(ROCK1/ROCK?2). This chemical architecture mimics the adenine ring of ATP, allowing the
pyridine nitrogen to anchor into the kinase hinge region.

This guide analyzes the critical Structure-Activity Relationship (SAR) drivers that transform this
simple scaffold into nanomolar-potency inhibitors (e.g., Y-27632 derivatives). It details the
causality between specific structural modifications and their biological readouts (IC50/Ki),
supported by validated synthetic protocols and binding mode visualizations.[1]

Chemical Architecture & Binding Mode

To rationally design analogs, one must understand the "lock and key" mechanism within the
ROCKZ1 ATP-binding pocket. The scaffold functions through three distinct pharmacophoric
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regions:

e The Hinge Binder (Pyridine): The 4-pyridyl nitrogen accepts a hydrogen bond from the
backbone amide of Met156 (in ROCK1). This interaction is non-negotiable for potency.

e The Linker (Amide): The amide moiety acts as a rigid spacer and hydrogen bond
donor/acceptor, often interacting with Asp216 (DFG maotif) or Glu154 (aC-helix).

» The Hydrophobic Cap (Benzene/Aryl): This region occupies the hydrophobic pocket
(sandwiched between Val90 and Leu205), determining selectivity and metabolic stability.

Visualization: Pharmacophore & Binding Topology

The following diagram illustrates the critical interactions between the inhibitor and the ROCK1
kinase domain.[2]

______________________
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Caption: Schematic representation of the N-(4-pyridyl)benzamide binding mode within the
ROCKZ1 ATP pocket, highlighting critical residue interactions.

Structure-Activity Relationship (SAR) Analysis
Region A: The Pyridine Ring (Hinge Interaction)

The position of the nitrogen atom is the primary determinant of affinity.
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e 4-Pyridyl (Optimal): Perfectly positioned to accept a hydrogen bond from Met156.

o 3-Pyridyl / 2-Pyridyl: drastically reduces potency (10-100x loss) due to steric clash or inability
to reach the hinge backbone.

e Modifications: Introduction of small groups (e.g., 2-amino) on the pyridine can create
additional H-bonds but often at the cost of permeability.

Region B: The Amide Linker

The geometry of the amide bond maintains the planarity required to fit the narrow ATP cleft.

» N-Methylation: Methylating the amide nitrogen usually abolishes activity. The amide -NH- is
often a hydrogen bond donor; replacing H with CH3 removes this interaction and introduces
steric clash.

 |sosteres: Replacing the amide with a sulfonamide or urea often retains activity but alters
physicochemical properties (solubility/logP).

Region C: The Benzenel/Aryl Cap

This is the "tunable” region for drug developers.

» Para-Substitution: Substituents at the 4-position of the benzamide (e.qg., 4-F, 4-Cl) extend
into the hydrophobic pocket. Large, lipophilic groups here generally increase potency by
displacing water and increasing van der Waals contacts.

» Benzylic Extensions: Extending the chain (e.g., N-benzyl analogs) allows the inhibitor to
reach the solvent-exposed region, improving solubility without sacrificing binding.

Comparative Data: SAR Table

The following data synthesizes trends observed in ROCK1 inhibition assays (Standard Y-27632
Ki ~140 nM).
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Experimental Protocols
Synthesis of N-(4-pyridyl)benzamide Analogs

Methodology: The most robust route utilizes acid chloride coupling for high yield and purity. For
sensitive substrates, HATU coupling is preferred.

Protocol (Acid Chloride Method):

» Reagents: 4-Aminopyridine (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Triethylamine
(TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).
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e Procedure:
o Dissolve 4-aminopyridine in anhydrous DCM under Nitrogen atmosphere.
o Add TEA and cool to 0°C.
o Dropwise add Benzoyl Chloride dissolved in DCM.

o Warm to Room Temperature (RT) and stir for 4-6 hours (Monitor by TLC: 5% MeOH in
DCM).

o Quench: Add saturated NaHCO3 solution.
o Workup: Extract with DCM (3x), wash with brine, dry over Na2S04.

o Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Visualization: Synthesis Workflow
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Final Product:
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Caption: Step-by-step chemical synthesis workflow for the generation of benzamide analogs.

Biological Assay: ROCK1 Kinase Inhibition

Principle: A FRET-based or radiometric assay measuring the transfer of phosphate from ATP to
a peptide substrate (e.g., S6 peptide).

Self-Validating Protocol:
e Enzyme: Recombinant human ROCK1 (residues 1-535).

e Substrate: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).
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e Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35.

e Control: Include Y-27632 (10 puM) as a positive control for inhibition (100% inhibition
baseline) and DMSO only as negative control (0% inhibition).

» Execution: Incubate compound + Enzyme for 15 mins. Add ATP/Substrate. Read signal after
60 mins.

Validation: Z-factor must be > 0.5 for the assay to be considered valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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